molecular formula C17H22N2O3S B2673033 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2309732-65-6

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2673033
CAS No.: 2309732-65-6
M. Wt: 334.43
InChI Key: OKPMGPHDUHMLCW-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.43. The purity is usually 95%.
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Scientific Research Applications

Advanced Glycation End-Products and Complications in Diseases

Research on Methylglyoxal (MG) demonstrates its role in the formation of advanced glycation end-products (AGEs) like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others, which are linked to diabetes and neurodegenerative diseases complications. These findings underscore the importance of studying compounds that interact with or inhibit the formation of AGEs, potentially including derivatives like N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1H-indole-2-carboxamide, in managing these conditions (Nemet, Varga-Defterdarović, & Turk, 2006).

Inhibition of 5-Lipoxygenase

Studies on substituted thiopyrano[2,3,4-c,d]indoles as 5-lipoxygenase inhibitors highlight the significance of structural elements in modulating enzyme activity. These insights could guide the development of novel anti-inflammatory or anticancer agents, suggesting potential research applications for compounds like the one in understanding enzyme inhibition mechanisms (Hutchinson et al., 1993).

Binding Affinity and Chemical Interactions

Research on indolo[3,2-b]carbazoles and their interactions offers a foundation for understanding how structural modifications impact binding affinity to biological targets. This knowledge is crucial for the design of drugs with enhanced efficacy and specificity, potentially applicable to the structural optimization of compounds like this compound (Gillner et al., 1993).

Novel Syntheses and Potential Biological Activities

Studies on the synthesis of novel compounds and their potential biological activities, such as antiallergic agents, highlight the importance of exploring new chemical entities for therapeutic applications. This research direction could encompass the synthesis and evaluation of compounds similar to this compound for their potential in treating various conditions (Unangst et al., 1989).

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-7-8-22-17(5-9-23-10-6-17)12-18-16(21)15-11-13-3-1-2-4-14(13)19-15/h1-4,11,19-20H,5-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPMGPHDUHMLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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